Galaxolide

Catalog No.
S566609
CAS No.
1222-05-5
M.F
C18H26O
M. Wt
258.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galaxolide

CAS Number

1222-05-5

Product Name

Galaxolide

IUPAC Name

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3

InChI Key

ONKNPOPIGWHAQC-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1.75 mg/L at 25 °C
In water, 1.65-1.99 mg/L at 25 °C and pH 5-9[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno

Synonyms

1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran; 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyrane; Abbalide; Galaxolide; Galaxolide 50BB; Galaxolide 50IPM; Galaxolide White; Pearlide; HHCB;

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

The exact mass of the compound Galaxolide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.77e-06 min water, 1.75 mg/l at 25 °cin water, 1.65-1.99 mg/l at 25 °c and ph 5-9[echa; search for chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Supplementary Records. It belongs to the ontological category of isochromenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antifoaming. However, this does not mean our product can be used or applied in the same or a similar way.

Galaxolide (HHCB), a prominent polycyclic musk, is a critical synthetic aroma compound heavily utilized as a base-note fixative in the fragrance and personal care industries. Characterized by a high octanol-water partition coefficient (log Kow = 5.9) and a low vapor pressure of 0.0727 Pa, it exhibits exceptional hydrophobicity and tenacity. Unlike early-generation musks, Galaxolide provides a clean, sweet, and floral-musky odor profile combined with outstanding chemical stability in harsh, highly alkaline environments [1]. These physicochemical properties make it a procurement benchmark for functional fragrances, where long-lasting scent retention on substrates like fabrics must be achieved at a strict cost-performance ratio.

Substituting Galaxolide with other musk classes introduces severe formulation and commercial trade-offs. First-generation nitro musks (e.g., Musk Xylene) are largely obsolete due to stringent regulatory restrictions, toxicity concerns, and their tendency to degrade and discolor in alkaline media[1]. While macrocyclic musks like Ethylene Brassylate offer favorable biodegradability, they are significantly more expensive to synthesize and often lack the same robust volume-building diffusion required in heavy-duty detergents [2]. Even within the polycyclic class, substituting with Tonalide alters the olfactory profile—shifting from Galaxolide's clean, floral sweetness to a more earthy, powdery note—and presents different solubility parameters [1]. Consequently, for high-pH functional products requiring uncompromised chemical stability, prolonged substantivity, and low unit cost, Galaxolide remains non-interchangeable.

Alkaline Stability and Discoloration Resistance in Functional Bases

In high-pH formulations such as soaps and heavy-duty laundry detergents, structural stability is a primary procurement requisite. Nitro musks like Musk Xylene are highly susceptible to photochemical reactivity and chemical degradation, leading to severe yellowing or browning under alkaline conditions [1]. In contrast, Galaxolide's stable benzopyran-derived polycyclic structure resists degradation, maintaining its integrity and preventing discoloration in harsh wash cycles[2]. This absolute resistance to base-induced degradation prevents product spoilage and visual degradation over extended shelf lives.

Evidence DimensionChemical and color stability in alkaline media
Target Compound DataHigh stability; no visual discoloration in wash cycles
Comparator Or BaselineMusk Xylene (Nitro musks) -> Prone to yellowing and degradation at high pH
Quantified DifferenceComplete elimination of base-induced discoloration and degradation
ConditionsHigh-pH detergent and soap bases during extended storage and wash cycles

Essential for the visual quality control of white or clear functional consumer products, eliminating the risk of product recall due to discoloration.

Substantivity and Cost-Efficiency vs. Macrocyclic Musks

Galaxolide provides exceptional longevity, remaining perceptible on standard testing substrates for up to 400 hours[1]. While macrocyclic musks like Muscone or Ethylene Brassylate offer similar or distinct tenacity, their multi-step synthesis pathways result in high production costs. Galaxolide is typically priced below $40/kg, enabling its use in mass-market applications where macrocyclics are economically prohibitive [2]. This combination of 400-hour substantivity and low unit cost solidifies its position as the dominant volume-builder in the industry.

Evidence DimensionSubstantivity duration and industrial bulk cost
Target Compound Data~400 hours substantivity; <$40/kg
Comparator Or BaselineMacrocyclic musks -> High synthesis cost, limiting mass-market viability
Quantified DifferenceEquivalent functional tenacity at a fraction of the macrocyclic cost
ConditionsStandardized blotter evaluation and industrial bulk pricing

Allows formulators to achieve premium fragrance longevity in mass-market products without exceeding strict bill-of-materials (BOM) limits.

High Olfactory Potency and Low Odor Threshold

The commercial mixture of Galaxolide isomers exhibits an extremely low odor threshold of 0.9 ng/L of air [1]. This high potency is superior to several older or less optimized synthetic musks, such as Phantolide, which are noted for being poorer in smell strength and require higher dosing to achieve a similar volume-building effect [2]. Because the human olfactory system detects Galaxolide at sub-nanogram per liter concentrations, formulators can utilize lower concentrations in the final fragrance concentrate, directly reducing raw material consumption.

Evidence DimensionOdor detection threshold in air
Target Compound Data0.9 ng/L of air
Comparator Or BaselineEarly polycyclic musks (e.g., Phantolide) -> Poorer smell strength, requiring higher dosing
Quantified DifferenceSub-nanogram detection allows for highly efficient volume building at lower dosages
ConditionsAir olfactometry for commercial isomer mixtures

High potency translates to lower required loading in the fragrance concentrate, optimizing overall formulation costs and minimizing chemical footprint.

Optimal Volatility for Base-Note Fixation

Galaxolide's efficacy as a fixative is driven by its specific physicochemical profile: a high lipophilicity (log Kow = 5.9) and a low vapor pressure of 0.0727 Pa . Compared to highly volatile top-note compounds, Galaxolide evaporates extremely slowly. This anchors more volatile fragrance components, retarding their release and extending the overall lifecycle of the fragrance on substrates like human skin or laundered fabrics .

Evidence DimensionVapor pressure and lipophilicity
Target Compound DataVapor pressure = 0.0727 Pa; log Kow = 5.9
Comparator Or BaselineStandard volatile fragrance components -> High vapor pressure, rapid evaporation
Quantified DifferenceVapor pressure in the hundredths of a Pascal ensures prolonged retention
ConditionsStandard ambient temperature (25°C)

Ensures that the fragrance remains substantive on target surfaces (e.g., clothing, skin) long after initial application or washing.

Heavy-Duty Laundry Detergents and Fabric Softeners

Due to its absolute resistance to discoloration and degradation in alkaline media (pH > 9), Galaxolide is the premier choice for functional laundry products. It ensures that the product maintains visual clarity over its shelf life while delivering 400-hour substantivity on laundered fabrics [1].

Cost-Optimized Mass Market Fine Fragrances

In mass-market perfumery where bill-of-materials costs are strictly capped, Galaxolide provides the necessary volume-building and fixative properties at a fraction of the cost of macrocyclic musks (<$40/kg), without sacrificing the clean, sweet floral-musk profile [2].

Base-Note Fixative in Volatile Accords

Leveraging its low vapor pressure (0.0727 Pa) and high lipophilicity (log Kow = 5.9), Galaxolide is ideally suited as a structural anchor in highly volatile fragrance accords, effectively retarding the evaporation of top notes and extending the overall scent lifecycle .

Physical Description

Liquid
Colorless solid with a strong odor of musk; mp = 57-58 deg C; [Merck Index] Nearly colorless viscous liquid; [HSDB] Viscous liquid with a musk-like odor; mp = -5 deg C; [CHEMINFO] Viscous liquid; mp = -10-0 deg C; [eChemPortal: ESIS: RAR]

Color/Form

Colorless crystals from ethanol
Viscous liquid[ECHA; Search for Chemicals. 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexmethylindeno
Almost colorless viscous liquid

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

258.198365449 Da

Monoisotopic Mass

258.198365449 Da

Boiling Point

BP: 128 °C at 0.8 mm Hg

Heavy Atom Count

19

Density

1.0054 at 20 °C/4 °C
Density: 0.99 to 1.017 g/cu cm at 20 °C
Crystal density: 1.087 g/cu cm

LogP

5.9 (LogP)
log Kow = 5.90

Odor

Strong musk odor
Odor type: Musk

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

57-58 °C
MP: -10 to 0 °C (mixture of isomers)

UNII

14170060AT

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Galaxolide is a colorless crystalline solid. It also can be in the form of a thick liquid. It has a strong musk odor. It is not very soluble in water. USE: Galaxolide is an important commercial chemical. It is used as a fragrance in perfumes, soaps, cosmetics, household air fresheners, and cleaning products. EXPOSURE: Workers who use galaxolide may breathe in mists or have direct skin contact. The general population may be exposed by vapors and skin contact when using products containing galaxolide. Exposure will also occur from eating contaminated fish as well as consumption of contaminated drinking water. If galaxolide is released to the environment, it will be broken down in air. Galaxolide released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. However, it adheres strongly to soil and sediment which will affect evaporation from water and moist soil. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: No skin irritation was reported in volunteers following repeated skin applications of galaxolide. No additional data on the potential for galaxolide to cause toxic effect in humans were available. Mild liver effects and reduced body weights were reported in laboratory animals following oral or direct skin exposure to high levels of galaxolide over time. No toxic effects were observed following repeated exposure to low-to-moderate doses. Birth defects were reported in offspring of laboratory animals exposed to very high doses of galaxolide daily during pregnancy. Body weights were reduced in both offspring and mothers. No evidence of infertility or abortion was observed in adult laboratory animals that were exposed to galaxolide during pregnancy and nursing. Data on the potential for galazolide to cause cancer in laboratory animals were not available. The potential for galaxolide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)[FOR MORE INFORMATION: (1) National Library of Medicine Hazardous Substances Data Bank. Available from, as of Jun 11, 2018: http://toxnet.nlm.nih.gov/newtoxnet/hsdb.htm (2) ECHA. Registration dossier for 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylindeno

Vapor Pressure

0.00054 [mmHg]
5.45X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1222-05-5

Absorption Distribution and Excretion

The systemic exposure to 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexa-methylcyclopenta-gamma-2-benzopyran (HHCB) was determined ... in humans under simulated conditions of exposure. Ring (14)C-labeled HHCB was applied in alcoholic solutions without occlusion to three male volunteers at concentrations approximating that which might be encountered in a typical cologne type product. After a 6-hr period, all material was removed from the surface of the skin. Blood, feces and urine were collected over a 5-day period. For both materials, levels in blood and plasma were below limits of detection at all times. Based on excretion, primarily in the urine, the total absorbed dose was approximately 0.1% for HHCB. However, over the 5-day period, 19.5% of HHCB was recovered from the skin in dressings over the site of application indicating that a 'reservoir' had formed in the skin but the material in the reservoir was lost, by desquamation and/or by reverse absorption, and not available systemically. A mean of 22% was shown to evaporate under the conditions of exposure.
... The systemic exposure to 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexa-methylcyclopenta-gamma-2-benzopyran (HHCB) was determined in rats under occlusion. Ring (14)C-labeled HHCB was applied dermally in alcoholic solutions to rats at doses of 4.5 mg/kg and occluded for 6 hr. Urine, feces and air were collected for up to 120 hr and analyzed for radioactivity. Pairs of rats were sacrificed periodically for analysis of tissues and organs. The total amount absorbed was approximately 14% for HHCB. Significant amounts diffused into the skin, most of which was further absorbed but a significant amount of which was lost to surface dressing by reverse diffusion and/or desquamation.
In the current study, the bioconcentration behavior and acute toxicity of ... galaxolide 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexa-methylcyclopenta[gamma]-2-benzopyran (HHCB), was studied in two benthic organisms ... Chironomus riparius exhibited bioconcentration factors (BCFs) for ... HHCB substantially lower than predicted for nontransformed organics. The BCF ... increased after coexposure of the organism to the cytochrome P450 inhibitor piperonyl butoxide. Thus, the low BCF values were the result of rapid biotransformation of HHCB in the midge larvae. Bioconcentration kinetics indicated that /HHCB/ induced its own cytochrome P450-mediated metabolism. Acute toxicity of /HHCB/ to midge larvae was reduced compared to predicted baseline toxicity. Bioconcentration of HHCB ... in the worm (Lumbriculus variegatus) is in agreement with predictions based on the octanol-water partition coefficients of this chemical. Acute toxicity was found to be similar to predicted values for baseline toxicity.
/MILK/ Synthetic musk compounds are used as additives in many consumer products, including perfumes, deodorants, and detergents. Earlier studies have reported the occurrence of synthetic musks in environmental and wildlife samples collected in the United States. In this study, human breast milk samples collected from Massachusetts, were analyzed for the determination of concentrations of synthetic musks such as musk xylene (1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene), musk ketone (4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone), HHCB (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[gamma]-2-benzopyran), AHTN (7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene), and HHCB-lactone, the oxidation product of HHCB. In addition, we estimated the daily intake of synthetic musks by infants based on the ingestion rate of breast milk. Synthetic musks were found in most of the samples analyzed, and the concentrations ranged from < 2 to 150 ng musk xylene/g, < 2 to 238 ng musk ketone/ g, < 5 to 917 ng HHCB/g, < 5 to 144 ng AHTN/g, and < 10 to 88.0 ng HHCB-lactone/g, on a lipid weight basis. The concentrations of HHCB were higher than the concentrations of other synthetic musks in breast milk samples. The mean concentration of HHCB (220 ng/g, lipid weight) was 5 times greater than the concentrations reported 10 years ago for breast milk samples collected in Germany and Denmark. Maternal age was not correlated with the concentrations of musk xylene, musk ketone, HHCB, or AHTN. There was a trend of decreasing concentrations of musk xylene, musk ketone, HHCB, and AHTN, with the number of children previously breast-fed, although the correlation was not significant. Based on average daily ingestion rate of breast milk, an infant is estimated to ingest 297 +/- 229 ng musk xylene, 780 +/- 805 ng musk ketone, 1830 +/- 1170 ng HHCB, 565 +/- 614 ng AHTN, and 649 +/- 598 ng HHCB-lactone per day. The ingestion rate of synthetic musks by infants in the United States is lower than that estimated for persistent organic pollutants (POPs) such as polychlorinated biphenyls (PCBs). Based on the residue patterns and accumulation features, it can be concluded that the exposure characteristics for synthetic musks are different from those of POPs, and that the major source of exposure to synthetic musks is probably via dermal absorption or inhalation.
For more Absorption, Distribution and Excretion (Complete) data for Galaxolide (11 total), please visit the HSDB record page.

Metabolism Metabolites

This study investigates the metabolism and mode of action of galaxolide (HHCB) in the European sea bass -Dicentrarchus labrax- following a single intraperitoneal injection of 50 mg HHCB/kg body weight. In addition, a group of fish was injected with 50 mg/kg of ketoconazole (KCZ), a fungicide that is known to interfere with different Cyp isoenzymes. HHCB was actively metabolized by sea bass and acted as a weak inhibitor of the synthesis of oxyandrogens in gonads of male fish. Both, HHCB and a hydroxylated metabolite were detected in bile. The fungicide ketoconazole was a strong inhibitor of Cyp11beta and Cyp3a-catalyzed activities. The work contributes to the better understanding of the impact of synthetic musks on fish and proposes the determination of HHCB and/or its hydroxylated metabolite in bile as a tool to assess environmental exposure in wild fish.
The interactions of emerging contaminants with the xenobiotic and endogenous metabolizing system of deep-sea fish were compared. The drugs diclofenac, fluoxetine, and gemfibrozil belong to different pharmaceutical classes with diverse mechanistic actions, and the personal care products triclosan, galaxolide, and nonylphenol are representative of antibacterial agents, nitro-musks, and surfactants, respectively. The fish compared are representative of the middle and lower slope of deep-sea habitats. The species were adults of Trachyrynchus scabrus, Mora moro, Cataetix laticeps, and Alepocehalus rostratus. The hepatic metabolic system studied were the activities associated with several cytochrome P450 isoforms (CYPs): 7-ethoxyresorufin-O-deethylase (EROD), benzyloxy-4-[trifluoromethyl]-coumarin-O-debenzyloxylase (BFCOD), and 7-ethoxycoumarin-O-deethylase (ECOD). Results showed differences in baseline activities and sensitivity to chemicals which were species, chemical, and pathway dependent. T. scabrous was the most sensitive species to chemical interactions with the xenobiotic and endogenous metabolizing (EROD and BFCOD) systems, especially in the case of diclofenac interference with BFCOD activity (IC50 = 15.7 +/- 2.2 uM). Moreover, T. scabrous and A. rostratus possessed high basal ECOD activity, and this was greatly affected by in vitro exposure to diclofenac in T. scabrous also (IC50 = 6.86 +/- 1.4 uM). These results highlight the sensitivity of marine fish to emerging contaminants and propose T. scabrous (middle slope) and A. rostratus (lower slope) as sentinels and the inclusion of ECOD activity as a sensitive biomarker to these exposures.

Wikipedia

Galaxolide

Use Classification

Fragrance Ingredients
Cosmetics -> Antifoaming

Methods of Manufacturing

The starting material for its synthesis is 1,1,2,3,3-pentamethylindane, which is prepared by cycloaddition of tert-amylene to alpha-methylstyrene. The pentamethylindane is hydroxyalkylated with propylene oxide in a Friedel-Crafts reaction using aluminum chloride as a catalyst (analogous to the synthesis of 2-phenethyl alcohol from benzene and ethylene oxide). Ring closure of the resulting 1,1,2,3,3-pentamethyl-5-(beta-hydroxyisopropyl)indane to /4,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]benzopyran/ is accomplished with paraformaldehyde and a lower aliphatic alcohol via the acetal or with paraformaldehyde and a carboxylic acid anhydride via the acylate.
... Synthesized as following: There is a condensation-cyclization stage of tert-amyl alcohol and a-methyl styrene in acidic conditions to obtain the indane system, followed by a Friedel-Crafts reaction with propylene oxide to get the side chain. The side chain is finally closed to the isochromanic system using formaldehyde.
Preparation: L. G. Heeringa, M. G. J. Beets, United Kingdom patent 991146; eidem, United States of America patent 3360530 (1965, 1967 both to International Flavors & Frangrances).

General Manufacturing Information

Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Wholesale and Retail Trade
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Cyclopenta[g]-2-benzopyran, 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-: ACTIVE
The commercial product is diluted with solvents (e.g., diethyl phthalate, isopropyl myristate, benzyl benzoate) to make it less viscous.
Concentrations of HHCB (Galaxolide), AHTN (Tonalide), and HHCB-lactone (Galaxolidone) from a variety of consumer products, including perfumes, body lotions, and deodorants were measured. Concentrations of HHCB, AHTN, and HHCB-lactone in consumer products ranged from <5 ng/g to over 4000 ug/g, <5 ng/g to 451 ug/g, and <5 ng/g to 217 ug/g, respectively. The highest concentrations were found in perfumes, body creams and lotions, and deodorants. The results suggest that a wide variety of source materials exist for HHCB and AHTN, and that these materials are used on a daily basis.

Analytic Laboratory Methods

This study describes the development of a new analytical method for determining 14 personal care products (PCPs) - nine synthetic musks, four parabens and one insect repellent - in air samples. The method is based on active sampling on sorbent tubes and thermal desorption-gas chromatography-mass spectrometry analysis, and is rapid, sensitive and drastically reduces the risk of sample contamination. Three kinds of tubes and traps were tested, those filled with Tenax TA being the most suitable for this study. Method validation showed good repeatability and reproducibility, low detection limits (between 0.03 ng/cu m for DPMI and 12.5 ng/ cu m for propyl paraben) and good linearity for all compounds. Stability during storage indicated that samples must be kept refrigerated at 4 degrees C and analyzed within 1 week of collection. The applicability of the technique to real samples was tested in different indoor and outdoor atmospheres. The total PCP values for indoor air ranged from 135 ng/cu m in a pharmacy to 2838 ng/cu m in a hairdresser's, whereas the values for outdoor air ranged from 14 ng/cu m for a suburban environment to 26 ng/ cu m for an urban environment. In general, the most abundant synthetic musks were galaxolide (5.9-1256 ng/cu m), musk xylene (1.6-766 ng /cu m) and tonalide (1.1-138 ng/cu m). Methyl and ethyl paraben (2.4-313 ng/cu m and 1.8-117 ng/cu m, respectively) were the most abundant parabens. Although thermal desorption methods have been widely used for determining volatile organic compounds, they are rarely used with semi-volatile compounds. This study thus demonstrates that the thermal desorption method performs well with semi-volatile compounds and, for the first time, that it can be used for determining PCPs.
Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: galaxolide; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.12 ug/L.
Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extraction gas chromatography/mass spectrometry; Analyte: galaxolide; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.11 ug/L.
Musks are synthetic fragrances applied on personal care and household products as fixatives, by retarding the release of other fragrances with higher volatility. Galaxolide is the most used polycyclic musk since the 90th decade, and it has been detected in several environmental and biological matrices, particularly in human tissues and fluids. For exposure assessment purposes, large-monitoring data need to be obtained and rapid but reliable analytical techniques are requested. The main objective of this study is to develop and validate a new and fast analytical methodology to quantify galaxolide in personal care products and to apply this method to real matrices like skin care products (creams and lotions), shower products (soap bar), hair care products (shampoo and hair conditioner) and oral care products (toothpaste), to evaluate the human dermal exposure risk. A dispersive solid-phase extraction is proposed, using QuEChERS methodology, followed by HPLC with fluorescence detection. Some extraction parameters were studied, like the ratio of sample/solvent amounts, the homogenization time, the salt addition effect and the used sorbents. The validation parameters of the developed method were the following: a linearity range of 0.005-1.002 mg/kg sample, a limit of detection of 0.001 mg/kg sample, repeatability between 0.7% and 11.3% (variation coefficient of six standard injections), an intermediate precision of 2.5% (variation coefficient of six independent analysis of the same sample), mean recoveries ranging from 65% (soap bar) to 95% (body cream) and 3% of global uncertainty in most of the working range. The time of analysis, including the extraction steps, is 60 min, allowing a throughput of 4 samples/hr. Galaxolide was detected in all of the seven analyzed products in concentrations ranging from 0.04 +/- 0.01 mg/kg sample (toothpaste) to 280.78 +/- 8.19 mg/kg sample (perfumed body cream), which may correspond to a significant estimated daily human dermal exposure of 904 ug/day.
For more Analytic Laboratory Methods (Complete) data for Galaxolide (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas. Storage class (TRGS 510): Combustible liquids.[Sigma-Aldrich; Safety Data Sheet for 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8- hexamethylcyclopenta

Interactions

The accumulation of cadmium (Cd) in wheat seedlings under single and joint stress of galaxolide (HHCB) and Cd was investigated, and their phytotoxicity and oxidation stress including chlorophyll (CHL), malondialdehyde (MDA), superoxide dismutase, and perosidase were assessed. The results showed that the accumulation of Cd in wheat seedlings increased with an increase in the concentration of Cd in soil. The low concentration of HHCB inhibited the accumulation of Cd, while the high concentration of HHCB induced the accumulation of Cd. The content of CHL increased significantly in treatments with 1-50 mg/kg Cd. However, the content of CHL under joint stress of Cd and HHCB was significantly lower than that in the control. Besides, the content of MDA in wheat leaves and roots was also significantly affected by HHCB and Cd, particularly by their joint stress. Co-contamination of HHCB significantly affected the activity of antioxidant enzymes in wheat seedlings stressed by Cd. In a word, HHCB could aggravate the phytotoxicity of Cd to wheat seedlings.
Polycyclic musks and heavy metals are often present in natural aquatic environment. The aims of this study were to evaluate the toxic effects on Daphnia magna from exposure to the polycyclic musks and the heavy metals in combination with stress from suspended solids exposure. Galaxolide and lead were used as typical pollutants. The toxic effects on D. magna decreased with addition of suspended solids within the single experiments having galaxolide after 24 and 48 hr. A similar result was observed for the toxic effect of lead on the D. magna with adding suspended solids during exposure. Synergism on D. magna was found within the combined tests having galaxolide and lead during the 24 and 48 hr exposure based on additive index analysis. The combined toxic effect of galaxolide and lead was significantly decreased by adding suspended solids. The results could provide useful information for the toxic risks assessments of surface aquatic systems.
Using outdoor pot-culture experiment,biomasses of wheat seedlings and accumulation of HHCB and/or Cd in parts of wheat seedlings cultured in alluvial soil and cinnamon soil were investigated. The biomasses of wheat seedlings in different treatments followed the order as single HHCB treatment > HHCB and Cd treatment > single Cd treatment. The accumulation of HHCB in wheat seedlings cultured in alluvial soil was more than that in cinnamon soil, and effect of Cd on accumulation of HHCB in wheat seedlings cultured in alluvial soil was different to that in cinnamon soil. In alluvial soil, the accumulation of HHCB in different parts of wheat seedlings followed the sequence that root > stem > leaf. Cd significantly induced the accumulation of HHCB in wheat roots, but inhibited that of HHCB in wheat stems and leaves, and the highest inhibition rate was 44.07%. In cinnamon soil, the accumulation of HHCB in different parts of wheat seedlings followed the sequence that root > leaf > stem. The effect of Cd on accumulation of HHCB in wheat roots was not significant, but the median and high concentrations of Cd induced accumulation of HHCB in wheat stems and leaves significantly, and the highest induction rate was 35.95%. Besides, the accumulation of Cd in alluvial soil was lower than that in cinnamon soil, and HHCB could significantly induce the accumulation of Cd in wheat seedlings cultured in two different soils. The increasing rates of Cd accumulation in roots, stems and leaves in alluvial soil were 30.84%, 61.82% and 61.82%, and those in cinnamon soil were 41.53%, 184.16% and 206.18%, respectively. It is indicated that HHCB in cinnamon soil induced more accumulation of Cd in wheat seedlings than that in alluvial soil.
Single and joint toxic effects of polycyclic musks including 1,3,4,6,7,8-hexahydro-4,6,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran (HHCB) and 7-acetyl-1,1,3,4,4,6-hexamethyl-l,2,3,4-tetrahydronapthalene (AHTN) and cadmium (Cd) on seed germination and seedling growth of wheat (Triticum aestivum) were investigated. The results showed that the toxicity sequence of HHCB toxic to wheat seed germination and seedling growth was similar to that of AHTN, that is, germination rate > shoot elongation > root elongation, while the toxicity of Cd was in the sequence of root elongation > shoot elongation > germination rate, according to the LC50 and EC50 values. It is suggested that polycyclic musks and Cd had different toxicological mechanisms. Root and shoot elongation of wheat might be good bioindicators for the contamination of polycyclic musks and Cd in soil. The mixture of polycyclic musks and Cd had synergistic effects on T. aestivum according to the equi-toxic mixture approach when root elongation was selected as the toxicological endpoint. Thus, the joint toxicity of HHCB and Cd was significantly higher than the single toxicity of HHCB or Cd, which was also confirmed by the EC50 mix value of the mixture (EC50 mix = 0.530 TUmix). The EC(50mix) value of the mixture of AHTN and Cd was 0.614 TUmix, which indicated that the mixture toxicity was strengthened when AHTN coexisted with Cd.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8- hexamethylcyclopenta

Dates

Last modified: 06-21-2024

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